molecular formula C15H14ClNO2S B2671453 (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide CAS No. 1095364-47-8

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide

Cat. No.: B2671453
CAS No.: 1095364-47-8
M. Wt: 307.79
InChI Key: AUNMZFXTDNWTMX-UHFFFAOYSA-N
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Description

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenylethene backbone

Scientific Research Applications

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

Sulfonamides are known for their antibacterial activity. They act as competitive inhibitors of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .

Safety and Hazards

Like all chemicals, sulfonamides should be handled with care. They can cause allergic reactions in some individuals and should be stored properly to prevent degradation .

Future Directions

The study of sulfonamides continues to be an active area of research, particularly in the development of new antibacterial agents. Future directions may include the design of sulfonamides with improved potency and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide typically involves the reaction of 4-chloro-2-methylaniline with phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylethenesulfonamides.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol: Similar structure with a pyridine ring instead of a phenylethene backbone.

    N-phenyl-2-pyrimidinamine derivatives: Similar sulfonamide group but different aromatic systems.

Uniqueness

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide is unique due to its specific combination of a phenylethene backbone and a sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-(4-chloro-2-methylphenyl)-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-12-11-14(16)7-8-15(12)17-20(18,19)10-9-13-5-3-2-4-6-13/h2-11,17H,1H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMZFXTDNWTMX-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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